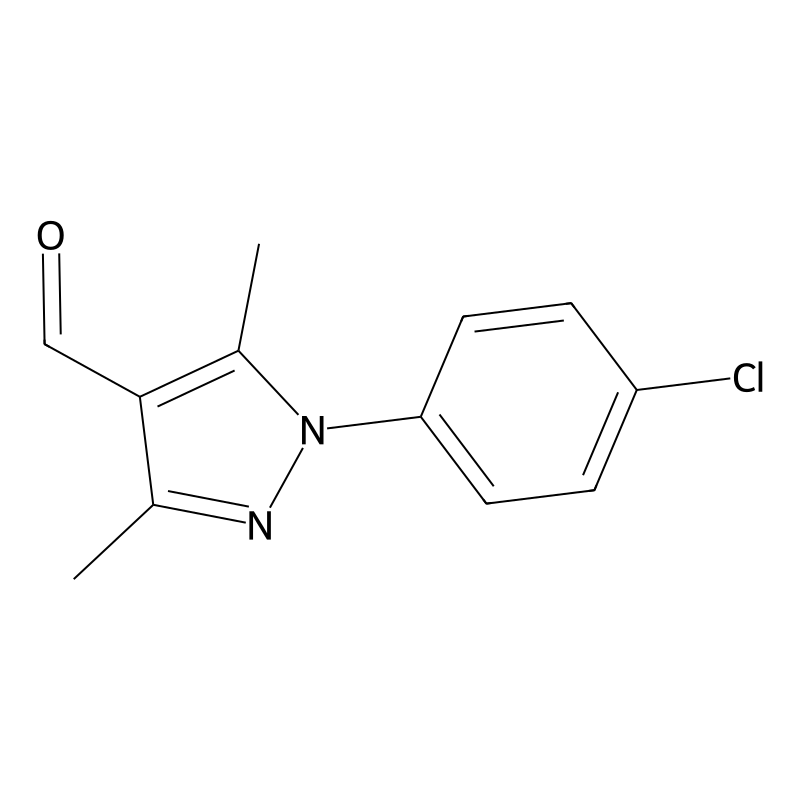

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Indole Derivatives

Scientific Field: Pharmaceutical Sciences.

Methods of Application: The methods of application vary depending on the specific biological activity being targeted.

Results or Outcomes: The results also vary depending on the specific activity.

1,3,5-Trisubstituted-1H-Pyrazoles

Scientific Field: Chemical Intermediates.

Application Summary: 1,3,5-Trisubstituted-1H-pyrazoles have been developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst.

Methods of Application: The synthesis of these compounds involves the use of vitamin B1 as a catalyst in a cyclocondensation reaction.

Results or Outcomes: The synthesized compounds show fluorescence properties and have excellent selectivity for Ag+ detection.

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups at the 3 and 5 positions. The presence of the aldehyde functional group at position 4 enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C12H12ClN3O, and it has a molar mass of approximately 249.69 g/mol.

- Condensation Reactions: The aldehyde group can react with amines to form imines or with hydrazines to yield hydrazones.

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

- Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by alcohols, leading to hemiacetal formation.

- Vilsmeier-Haack Reaction: This reaction allows for further functionalization of the compound, enhancing its utility in synthetic applications .

The biological activity of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been explored in various studies. Compounds in the pyrazole class are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. Specific studies have indicated potential antimicrobial and anticancer activities, although detailed mechanisms of action require further investigation .

Several synthesis methods have been reported for 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde:

- Vilsmeier-Haack Reaction: This method involves the reaction of an appropriate phenylhydrazone with a Vilsmeier reagent (typically derived from phosphorus oxychloride and dimethylformamide) to introduce the formyl group at position 4 of the pyrazole ring .

- Direct Synthesis from Hydrazones: The compound can also be synthesized from hydrazones derived from aryl methyl ketones through condensation reactions followed by oxidation steps .

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of various bioactive compounds.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

- Material Science: In the development of new materials with specific properties based on pyrazole derivatives.

Several compounds share structural similarities with 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Similar pyrazole structure but with a 3-chloro substitution | Different electronic properties due to chlorine position |

| 1-(phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Lacks halogen substitution | Potentially different reactivity and biological activity |

| 3,5-Dimethylpyrazole-4-carbaldehyde | No aromatic substitution | Simpler structure may lead to different applications |

The presence of the chlorophenyl group in 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde distinguishes it from these compounds by potentially enhancing its lipophilicity and biological activity compared to non-halogenated analogs.